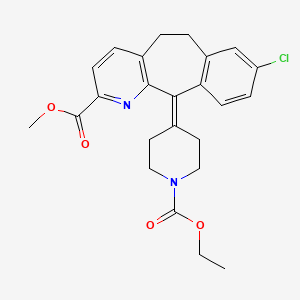

2-Methoxycarbonyl Loratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxycarbonyl Loratadine is a derivative of Loratadine, a second-generation tricyclic antihistamine. It is primarily used in the treatment of allergic reactions by inhibiting the action of histamine, a substance in the body that causes allergic symptoms. This compound is known for its high permeability and low solubility under physiological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonyl Loratadine involves several steps. One common method includes the reaction of Loratadine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxycarbonyl Loratadine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the original compound.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Aplicaciones Científicas De Investigación

2-Methoxycarbonyl Loratadine has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.

Medicine: Research is ongoing to explore its efficacy and safety in treating various allergic conditions.

Industry: It is used in the pharmaceutical industry for the development of new antihistamine drugs.

Mecanismo De Acción

2-Methoxycarbonyl Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. When histamine binds to these receptors, it triggers allergic symptoms. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. The compound is metabolized in the liver to form active metabolites that also contribute to its antihistamine effects .

Comparación Con Compuestos Similares

Similar Compounds

Loratadine: The parent compound, used widely as an antihistamine.

Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.

Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.

Uniqueness

2-Methoxycarbonyl Loratadine is unique due to its methoxycarbonyl group, which enhances its solubility and bioavailability compared to Loratadine. This modification also affects its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antihistamines .

Actividad Biológica

2-Methoxycarbonyl Loratadine is a derivative of loratadine, a well-established non-sedating antihistamine primarily used in the treatment of allergic reactions. This compound is notable for its potential biological activities, which extend beyond antihistamine effects. The following sections will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound (CAS No. 860010-37-3) is characterized by its methoxycarbonyl group, which may influence its interaction with biological targets compared to loratadine itself. The structural modifications are believed to enhance its efficacy and broaden its therapeutic applications.

Antihistaminic Activity

As an antihistamine, this compound functions primarily as a selective antagonist of peripheral H1 receptors. This action reduces the symptoms associated with allergic responses, such as itching and inflammation.

Antimicrobial Activity

Recent studies have highlighted the compound's ability to inhibit the virulence of Staphylococcus aureus, particularly in biofilm formation. At a concentration of 25 μM, it was shown to significantly reduce biofilm formation in various clinical strains without affecting planktonic growth . This suggests a targeted mechanism that could be beneficial in treating infections where biofilm formation is a concern.

The biological activity of this compound appears to involve several mechanisms:

- Inhibition of Biofilm Formation : The compound disrupts the expression of virulence factors in S. aureus, leading to decreased pigmentation and hemolysis .

- Synergistic Effects : In combination with vancomycin, it enhances antibacterial efficacy and reduces inflammatory cytokine levels in pulmonary infection models .

Study on Staphylococcus aureus

A comprehensive study investigated the effects of loratadine and its derivatives on S. aureus biofilms. The results indicated that loratadine significantly inhibited biofilm formation across multiple clinical isolates, suggesting its potential as an adjunct therapy in treating resistant bacterial infections .

| Parameter | Control (No Treatment) | Loratadine (25 μM) | Loratadine + Vancomycin |

|---|---|---|---|

| Biofilm Formation (OD600) | 1.5 | 0.5 | 0.3 |

| Pigmentation (Absorbance) | 1.0 | 0.4 | 0.2 |

| Hemolysis (Zone of Clearance) | 10 mm | 5 mm | 7 mm |

| Cytokine Levels (pg/mL) | TNF-α: 150 | TNF-α: 80 | TNF-α: 50 |

Research Findings

Research indicates that modifications to the side-chain structure of loratadine can enhance its antimicrobial properties while maintaining antihistaminic effects. For instance, studies have synthesized various analogues that exhibit similar or improved biological activities against S. aureus .

Propiedades

IUPAC Name |

methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAINJLOQVFTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652634 |

Source

|

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-37-3 |

Source

|

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.